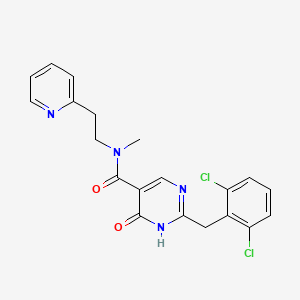

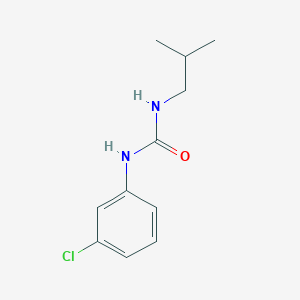

![molecular formula C18H15F3N4O2S B5502974 4-{[4-(苯甲氧基)-3-甲氧基苄亚胺]氨基}-5-(三氟甲基)-4H-1,2,4-三唑-3-硫醇](/img/structure/B5502974.png)

4-{[4-(苯甲氧基)-3-甲氧基苄亚胺]氨基}-5-(三氟甲基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar triazole derivatives involves multiple steps, starting from basic precursors to complex reactions involving condensation, cyclization, and alkylation. For instance, a synthesis route for related compounds involves the preparation of a basic triazole ring followed by modifications through reactions with aromatic aldehydes to introduce different substituents, leading to a variety of derivatives with varied properties (Bekircan et al., 2008).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including variations of the compound , has been extensively studied using techniques such as X-ray diffraction and density functional theory (DFT). These studies reveal the dihedral angles between the triazole ring and attached phenyl rings, as well as the intermolecular hydrogen bonding that contributes to the stability and reactivity of these compounds (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including condensation with hydrazines, cyclization, and reactions with isothiocyanates to form thiosemicarbazides and subsequent triazole-thiones. These reactions not only demonstrate the chemical versatility of triazole compounds but also allow for the synthesis of a wide range of derivatives with potential biological activities (Hanif et al., 2012).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points and solubility, are closely related to their molecular structure and substituent groups. These properties are crucial for determining the conditions under which these compounds can be handled and applied in various scientific and industrial processes.

Chemical Properties Analysis

The chemical properties of triazole derivatives, including reactivity, stability, and interactions with other molecules, are influenced by the nature of the substituent groups attached to the triazole ring. Studies involving spectroscopic characterization (FT-IR, UV-Visible, NMR) and theoretical analyses (DFT calculations, molecular dynamics simulations) provide insights into the reactivity and potential applications of these compounds (Pillai et al., 2019).

科学研究应用

合成与表征

类似于所请求的化学品的含1,2,4-三唑结构的化合物的合成和表征已得到广泛研究。例如,Pillai 等人(2019)探讨了连接 1,2,4-三唑和吡唑环的席夫碱的合成、光谱表征、反应性和生物学评估,通过 DFT 计算和分子动力学模拟提供了对这些化合物反应性的见解 (Pillai 等人,2019)。

抗癌特性

研究已调查了 1,2,4-三唑衍生物的抗癌潜力。Bekircan 等人(2008)合成了衍生物并筛选了它们对一系列癌症类型的抗癌活性,突出了这些化合物在癌症治疗中的潜力 (Bekircan 等人,2008)。

抗菌活性

新型 1,2,4-三唑衍生物的抗菌活性也是研究课题。Bektaş 等人(2010)专注于此类化合物的合成及其对各种微生物的有效性,表明它们在对抗感染方面的潜力 (Bektaş 等人,2010)。

热分解和磁性

El-gyar 等人(2007)研究了三唑-3-硫酮席夫碱的 Co(II)、Ni(II)、Cu(II) 和 Cd(II) 络合物的热分解、磁性和生物活性。他们的研究为这些配合物的物理性质和潜在生物学应用提供了宝贵的见解 (El-gyar 等人,2007)。

脲酶抑制、抗氧化和抗菌研究

Hanif 等人(2012)合成了一系列 4-氨基-5-芳基-3H-1,2,4-三唑-3-硫酮,并测试了它们的脲酶抑制、抗氧化和抗菌活性。这项研究增加了对三唑衍生物多方面的生物学活性的理解 (Hanif 等人,2012)。

分子对接和 DFT 研究

Kumar 等人(2021)对三唑衍生物进行了构象分析和 DFT 研究,使用分子对接来预测对结核病的抑制活性。此类研究对于药物发现和开发至关重要,特别是对于像结核病这样的疾病 (Kumar 等人,2021)。

安全和危害

属性

IUPAC Name |

4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O2S/c1-26-15-9-13(7-8-14(15)27-11-12-5-3-2-4-6-12)10-22-25-16(18(19,20)21)23-24-17(25)28/h2-10H,11H2,1H3,(H,24,28)/b22-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISAVJITTVUZRV-LSHDLFTRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C(F)(F)F)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C(F)(F)F)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)

![cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5502911.png)

![3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5502912.png)

![7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5502950.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502983.png)

![4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol](/img/structure/B5502992.png)